6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine, commonly known as CHIR-98014 (also referred to as CHIR98014 or CT-98014), is a potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK3) []. This compound has emerged as a valuable tool in scientific research, particularly in cell biology, molecular biology, and pre-clinical studies, due to its role in modulating various cellular signaling pathways.
The synthesis of CHIR-98014 involves a multi-step process that typically includes the following stages:
The molecular formula of CHIR-98014 is , with a molecular weight of approximately 486.3 Da . Its structure features several key functional groups that contribute to its biological activity:
The structural integrity and specific configuration of CHIR-98014 are crucial for its inhibitory activity against GSK-3.
CHIR-98014 participates in several chemical reactions primarily related to its function as a kinase inhibitor:
The mechanism through which CHIR-98014 exerts its biological effects primarily revolves around its inhibition of GSK-3:
CHIR-98014 possesses several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings.
CHIR-98014 has diverse applications across scientific research:
CHIR-98014 (chemical name: N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine) is a potent ATP-competitive inhibitor targeting both GSK-3α and GSK-3β isoforms. Its inhibitory activity is characterized by IC50 values of 0.65 nM for GSK-3α and 0.58 nM for GSK-3β, demonstrating near-equivalent potency against both isoforms [1] [10]. The compound’s selectivity arises from its unique interactions with the ATP-binding pocket:
This binding mode confers >500-fold selectivity for GSK-3 over closely related kinases (e.g., cdc2 [IC50 = 3,700 nM] and erk2). The minimal structural divergence in the ATP-binding sites of GSK-3α/β explains CHIR-98014’s dual isoform efficacy, though functional differences between isoforms in vivo may arise from cellular localization or scaffold protein interactions [2] [6].
Table 1: Selectivity Profile of CHIR-98014
Kinase | IC₅₀ (nM) | Selectivity vs. GSK-3β |
---|---|---|
GSK-3α | 0.65 | 1.1-fold |
GSK-3β | 0.58 | Reference |
cdc2 | 3,700 | >6,000-fold |
erk2 | Not reported | >500-fold |
PKC-α | >10,000 | >17,000-fold |
GSK-3β constitutively suppresses mitochondrial resilience by phosphorylating and inactivating pro-survival proteins. CHIR-98014 disrupts this process via:
In cortical neurons exposed to neurotoxic prion fragments (PrP1-30), CHIR-98014 (10 μM) reduced neurite loss by 80% and cell death by 60% within 24 hours, confirming its role in mitochondrial protection [5] [8].
CHIR-98014 directly inhibits GSK-3β–mediated phosphorylation of β-catenin, preventing its proteasomal degradation. Stabilized β-catenin translocates to the nucleus, forming complexes with TCF/LEF transcription factors to activate Wnt-responsive genes [3] [7] [9]. Key functional outcomes include:
Table 2: CHIR-98014 vs. Other GSK-3 Inhibitors in Wnt Pathway Activation
Inhibitor | EC₅₀ (μM) for T Gene Induction | Max. Brachyury⁺ Cells | Cytotoxicity (IC₅₀, μM) |
---|---|---|---|
CHIR-98014 | 0.32 | 50% | 1.1 |
CHIR-99021 | 0.03 | 95% | >10 |
BIO | 0.15 | 35% | 0.9 |
SB-216763 | Not active | <5% | >10 |
GSK-3 phosphorylates and inactivates glycogen synthase (GS), limiting glucose storage. CHIR-98014 enhances insulin sensitivity via:
This dual modulation positions CHIR-98014 as a tool to dissect crosstalk between Wnt-driven transcription and insulin-mediated metabolic regulation.
Table 3: Metabolic Effects of CHIR-98014 in Disease Models
Model | Dose/Concentration | Key Metabolic Outcome |
---|---|---|
db/db mice | 30 mg/kg (i.p.) | ↓ Fasting glucose by 50% in 4 h |
Rat hepatocytes | 107 nM EC₅₀ | ↑ Glycogen synthase activity |
hASC differentiation | 0.2 μM | Functional hepatocytes with CYP450 activity |
List of Compounds: CHIR-98014, Glycogen Synthase Kinase-3 (GSK-3), SB-216763, CHIR-99021, BIO, AZD1080, LY2090314, Tideglusib.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7